8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
8-Methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chromenopyrimidione derivative featuring a fused chromene-pyrimidine-dione scaffold. Key structural elements include:
- Methoxy groups at position 8 of the chromene ring and the para position of the benzyl substituent (4-methoxybenzyl).
- Phenyl group at position 2 of the pyrimidine ring.
- Dione functionality at positions 4 and 5, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
8-methoxy-3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-31-18-10-8-16(9-11-18)15-28-24(17-6-4-3-5-7-17)27-25-22(26(28)30)23(29)20-13-12-19(32-2)14-21(20)33-25/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEGCLMWJFASII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, is a key step .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
Methoxy vs. In contrast, hydroxy-substituted analogs (e.g., compound 4g ) exhibit stronger antityrosinase activity due to direct coordination with copper ions in the enzyme’s active site.
Substituent Bulk and Flexibility :
Pharmacological Activity Comparison
Antitumor Potential:
- Chromenopyrimidiones with phenyl/methoxy substitutions (e.g., 8-methoxy-2,3-diphenyl analog ) generate triazine intermediates (e.g., compounds 4a–l ) that inhibit tumor cell proliferation. The target compound’s 4-methoxybenzyl group may modulate DNA intercalation or kinase inhibition.
Antityrosinase Activity:
- Hydroxy-substituted thienopyrimidines (e.g., 4g ) show IC₅₀ values comparable to kojic acid, while methoxy analogs (e.g., target compound) are likely less potent due to weaker metal coordination.
Neuroprotective Effects:
- Thienopyrimidines with hydroxymethoxyphenyl substituents (e.g., 4e ) inhibit acetylcholinesterase (AChE) and amyloid aggregation, suggesting dual mechanisms for Alzheimer’s therapy. The target compound’s methoxy groups may lack this dual functionality.
Biological Activity
8-Methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, particularly its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Synthesis
The compound belongs to the class of heterocyclic compounds characterized by a chromeno-pyrimidine framework. Its synthesis typically involves multi-step reactions that may include cyclization processes and the use of specific reagents to achieve high yields. The synthetic route often involves the reaction of substituted phenols with pyrimidine derivatives under controlled conditions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Methoxy... | Staphylococcus aureus | 32 µg/mL |
| 8-Methoxy... | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and modulation of signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Induction of apoptosis |
| HCT116 (Colon) | 7.5 | Inhibition of topoisomerase activity |
| PC3 (Prostate) | 6.0 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting MIF (Macrophage Migration Inhibitory Factor), which plays a role in tumor growth and metastasis.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| MIF | 10 | Inhibition of tautomerase activity |
| Topoisomerase I | 15 | Disruption of DNA replication |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives against clinical isolates of bacteria. The results indicated that the tested compounds significantly inhibited bacterial growth compared to standard antibiotics.
- Cytotoxicity Assessment : A comprehensive study on the cytotoxic effects of this compound revealed that it selectively targets cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
